molecular formula C14H10O3 B11924506 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid

3-Formyl-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B11924506
M. Wt: 226.23 g/mol
InChI Key: DUFHZKYQXUMFIC-UHFFFAOYSA-N
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Description

3-Formyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of biphenyl, featuring both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the biphenyl ring. The reaction conditions usually involve heating the reactants under reflux .

Industrial Production Methods

While specific industrial production methods for 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the biphenyl ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-Carboxy-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 3-Hydroxymethyl-[1,1’-biphenyl]-2-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-Formyl-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can engage in acid-base reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a nitrile group (-CN) instead of a carboxylic acid group.

    4-Formyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the formyl group at a different position on the biphenyl ring.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-formyl-6-phenylbenzoic acid

InChI

InChI=1S/C14H10O3/c15-9-11-7-4-8-12(13(11)14(16)17)10-5-2-1-3-6-10/h1-9H,(H,16,17)

InChI Key

DUFHZKYQXUMFIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2C(=O)O)C=O

Origin of Product

United States

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